molecular formula C17H19NO4 B5205280 2-(2-methoxy-4-methylphenoxy)-N-(2-methoxyphenyl)acetamide

2-(2-methoxy-4-methylphenoxy)-N-(2-methoxyphenyl)acetamide

Cat. No. B5205280
M. Wt: 301.34 g/mol
InChI Key: UFNMFMWAEBSISE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 2-(2-methoxy-4-methylphenoxy)-N-(2-methoxyphenyl)acetamide often involves the reaction of specific phenolic precursors with acetyl or chloroacetyl derivatives under catalytic or activating conditions. For example, a related compound, p-methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, was prepared through the reaction of pentaacetyl-β-D-glucosamine with p-methoxyphenol and boron trifluoride etherate in dry methylene chloride, highlighting a typical approach to synthesizing acetamide derivatives with specific substituent patterns (Analytical Sciences: X-ray Structure Analysis Online, 2006). Similar synthetic strategies can be employed for the synthesis of 2-(2-methoxy-4-methylphenoxy)-N-(2-methoxyphenyl)acetamide, involving strategic selections of phenolic precursors and acetylation agents.

Molecular Structure Analysis

The molecular structure of compounds in this category is often determined using X-ray diffraction analysis, which provides detailed information on crystal structure and intermolecular interactions. For instance, compounds with similar structures have been found to crystallize in specific space groups, with molecular geometry revealing intermolecular hydrogen bonding that contributes to their stability and reactivity patterns. The detailed crystallographic analysis aids in understanding the spatial arrangement of functional groups, which is crucial for predicting chemical behavior and interactions (Analytical Sciences: X-ray Structure Analysis Online, 2006).

properties

IUPAC Name

2-(2-methoxy-4-methylphenoxy)-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-12-8-9-15(16(10-12)21-3)22-11-17(19)18-13-6-4-5-7-14(13)20-2/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNMFMWAEBSISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxy-4-methylphenoxy)-N-(2-methoxyphenyl)acetamide

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